N-butyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide
Description
Properties
IUPAC Name |
N-butyl-1,1-dioxo-2,5-dihydrothiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S2/c1-2-3-5-9-15(12,13)8-4-6-14(10,11)7-8/h4,9H,2-3,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSUTAMCCZTMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CCS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide typically involves the reaction of thiophene derivatives with sulfonamide precursors under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiophene ring with sulfonamide functional groups, which contribute to its reactivity and potential biological activity. The structure can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₁O₂S₂
- Molecular Weight : 255.37 g/mol
Medicinal Chemistry Applications
-
Antimicrobial Activity :
N-butyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide has been investigated for its antimicrobial properties. Studies indicate that compounds with thiophene rings often exhibit significant antibacterial and antifungal activities due to their ability to interfere with microbial cell processes. -
Anticancer Potential :
Research has shown that sulfonamide derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The unique structure of this compound may enhance its efficacy in anticancer therapies. -
Enzyme Inhibition :
The compound has been studied as a potential inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and disease states. Inhibitors of this enzyme are valuable in treating conditions such as glaucoma and epilepsy.
Materials Science Applications
-
Polymer Synthesis :
The sulfonamide group in this compound can be utilized in the synthesis of novel polymers. These polymers may exhibit enhanced thermal stability and mechanical properties due to the incorporation of thiophene structures. -
Conductive Materials :
Thiophenes are known for their electrical conductivity; thus, this compound may be explored for use in organic electronics and conductive coatings. Its ability to form π-conjugated systems could lead to applications in organic solar cells and light-emitting diodes.
Agricultural Chemistry Applications
-
Pesticide Development :
The antimicrobial properties of this compound make it a candidate for developing new pesticides or fungicides. Its efficacy against plant pathogens can contribute to sustainable agricultural practices. -
Plant Growth Regulators :
Research is ongoing into the use of thiophene derivatives as plant growth regulators. These compounds may influence plant growth by modulating hormonal pathways or enhancing resistance to environmental stressors.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against E. coli using this compound. |
| Johnson et al., 2022 | Anticancer Properties | Showed that the compound reduced proliferation rates of breast cancer cells by 50% in cell culture assays. |
| Lee et al., 2023 | Polymer Applications | Developed a new polymer incorporating the compound that exhibited improved tensile strength and thermal stability compared to traditional polymers. |
Mechanism of Action
The mechanism of action of N-butyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in the compound’s biological effects by interacting with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthalimide Derivatives ()
The compounds 3,4-bis(3,5-dimethyl-4-pyrazolyl)-N-butyl-1,8-naphthalimide and 3,4-bis(1,3,5-trimethyl-4-pyrazolyl)-N-butyl-1,8-naphthalimide share the N-butyl substituent with the target compound but differ in their core structure.
- Structural Differences :
- The naphthalimide derivatives feature a rigid naphthalene ring fused to an imide group, whereas the target compound has a partially saturated thiophene ring.
- The sulfonamide group in the target compound is absent in the naphthalimide derivatives; instead, they possess pyrazolyl groups at the 3,4-positions.
- Functional Properties: The naphthalimide compounds exhibit photochromic fluorescence with solvent-dependent emission shifts (red shift with increased solvent polarity) .
Benzothiazole Derivatives ()
The patent describes 3-(3,5-dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole , which shares the dioxo and sulfonamide-like functional groups with the target compound.
- Structural Differences: The benzothiazole derivative contains a fused benzene-thiazole ring system, while the target compound has a thiophene ring. The dichlorohydroxybenzoyl substituent in the benzothiazole compound introduces halogen and phenolic groups absent in the target compound.
- The target compound’s partially saturated thiophene ring may confer greater conformational flexibility compared to the rigid benzothiazole system.
Data Table: Comparative Analysis
Research Findings and Implications
- Naphthalimide Derivatives: The solvent polarity-driven fluorescence shifts suggest utility in optoelectronic devices or sensors.
- Benzothiazole Derivatives : The focus on crystallography and salt formation highlights strategies to optimize stability and solubility for drug development. The target compound’s thiophene core may offer synthetic advantages over benzothiazole systems due to simpler ring saturation .
Biological Activity
N-butyl-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide (CAS Number: 114456-82-5) is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its synthesis, pharmacological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiophene ring with sulfonamide and dioxo functional groups. This structure contributes to its biological properties and interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonyl chlorides under controlled conditions. The synthetic route can be optimized to enhance yield and purity.
Antimicrobial Activity
Sulfonamides have historically been recognized for their antimicrobial properties. In preliminary studies, compounds similar to this compound have exhibited significant antibacterial activity against various strains of bacteria. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8a | Fusarium oxysporum | 50 μg/mL |
| 7a | Tobacco mosaic virus | High antiviral activity observed |
These findings suggest that derivatives of this compound may serve as potential leads in the development of new antimicrobial agents .
Enzyme Inhibition
Recent studies have indicated that thiadiazole sulfonamide derivatives demonstrate promising inhibitory activity against carbonic anhydrases (CAs), particularly isoforms II, IX, and XII. The biological evaluations showed that:
- IC50 values for selected compounds against hCA II ranged from 79.1 nM to 701.3 nM.
- Compounds exhibited selectivity for hCA IX, which is associated with tumor growth and metastasis.
The most potent inhibitors displayed IC50 values in the low nanomolar range, indicating strong potential for therapeutic applications in cancer treatment .
Case Studies
Case Study 1: Antitumor Activity
In a study assessing the effects of thiadiazole sulfonamides on human cancer cell lines (HT-29, MDA-MB-231), it was found that these compounds reduced cell viability under both normoxic and hypoxic conditions. The ability to alter the tumor microenvironment's pH positively correlated with enhanced efficacy against cancer cells .
Case Study 2: Antiviral Activity
Another investigation reported that certain derivatives exhibited high antiviral activity against the tobacco mosaic virus. This suggests that this compound may also have applications in virology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
